4-(2,3,6-Trimethylphenyl)but-3-en-2-one
Description
Properties
CAS No. |
56681-06-2 |
|---|---|
Molecular Formula |
C13H16O |
Molecular Weight |
188.26 g/mol |
IUPAC Name |
4-(2,3,6-trimethylphenyl)but-3-en-2-one |
InChI |
InChI=1S/C13H16O/c1-9-5-6-10(2)13(12(9)4)8-7-11(3)14/h5-8H,1-4H3 |
InChI Key |
AHHGVKNOSDJAQN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C=C1)C)C=CC(=O)C)C |
Origin of Product |
United States |
Preparation Methods
Aldol Condensation Approach
The most commonly reported preparation method for 4-(2,3,6-trimethylphenyl)but-3-en-2-one involves an aldol condensation between 2,3,6-trimethyl-4-methoxybenzaldehyde and acetone under basic conditions.
$$
\text{4-methoxy-2,3,6-trimethylbenzaldehyde} + \text{acetone} \xrightarrow[\text{NaOH}]{\text{aqueous}} \text{4-(4-methoxy-2,3,6-trimethylphenyl)but-3-en-2-one}
$$
- Starting material: 4-methoxy-2,3,6-trimethylbenzaldehyde (500 g scale)
- Solvent: Acetone (6000 mL)
- Base: Sodium hydroxide aqueous solution (approx. 134.8 g in 500 mL water)
- Temperature: Stirring at 20-30°C during base addition, then heating to 45-50°C for reaction completion
- Reaction time: Monitored by HPLC until completion
- Workup: Acidification with acetic acid to pH 4.5–5.5, removal of acetone by distillation, addition of cyclohexane, washing with water, separation, and concentration of organic layer
- Yield: 80–84% of 4-(4-methoxy-2,3,6-trimethylphenyl)but-3-en-2-one
This method is documented in patent WO2016042573A1 and related literature.
Alternative Synthetic Routes and Intermediates
Several studies have reported synthetic routes involving related intermediates and functional group interconversions:
Reduction of the enone to the corresponding allylic alcohol : 4-(4-methoxy-2,3,6-trimethylphenyl)but-3-en-2-one can be reduced with sodium borohydride (NaBH4) in methanol to give 4-(4-methoxy-2,3,6-trimethylphenyl)but-3-en-2-ol with high yield (94%).
Oxidation of the allylic alcohol back to the enone : Using Dess–Martin periodinane (DMP) in dichloromethane, the allylic alcohol can be oxidized back to the enone.
Formation of phosphonium salts and Wittig-type reactions : The compound 5-(4-methoxy-2,3,6-trimethylphenyl)-3-methyl-penta-2,4-diene-1-triphenylphosphonium bromide is prepared from the enone and further reacted with crotonic acid esters to build more complex conjugated systems.
Summary Table of Key Preparation Steps
Analytical and Characterization Data
- NMR Spectroscopy : ^1H and ^13C NMR data for the methoxy-substituted enone are consistent with literature values, confirming the structure.
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms molecular weight and formula for intermediates.
- Chromatography : HPLC and TLC are used to monitor reaction progress and purity.
- Isomer Purity : Iodine-mediated isomerization is used in some synthetic steps to convert undesired cis isomers to the desired trans isomers with >97% trans isomer purity.
Research Findings and Observations
- The aldol condensation method using sodium hydroxide in acetone is a robust and scalable approach to synthesize the methoxy-substituted enone precursor.
- The methoxy group at the 4-position of the aromatic ring is commonly retained during initial steps but can be selectively removed if the unsubstituted phenyl derivative is desired.
- The use of mild bases such as sodium carbonate and organic solvents like toluene or cyclohexane is common in subsequent functionalization steps.
- The reaction conditions, including temperature control and pH adjustments, are critical for optimizing yield and isomeric purity.
- The preparation of phosphonium salts from these enones enables further synthetic elaboration, demonstrating the compound's utility as a synthetic intermediate.
Chemical Reactions Analysis
Types of Reactions
4-(2,3,6-Trimethylphenyl)but-3-en-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the butenone group to a butanol group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
4-(2,3,6-Trimethylphenyl)but-3-en-2-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Mechanism of Action
The mechanism of action of 4-(2,3,6-Trimethylphenyl)but-3-en-2-one involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. It may also inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Key Properties:
- Natural Occurrence: Found in grape berries as a C₁₃-norisoprenoid derivative, contributing to floral and fruity aromas .
- Synthetic Routes: Produced via microbial transformation of β-ionone by Aspergillus niger and isolated from marine sponges like Acanthella cavernosa .
- However, industry support for further testing was discontinued, leaving data gaps .
Comparison with Structurally Similar Compounds
4-(4-Methoxy-2,3,6-Trimethylphenyl)but-3-en-2-one
- Structure : Methoxy group at the 4-position of the phenyl ring (C₁₄H₁₈O₂, MW 218.29) .
- Applications: Intermediate in synthesizing retinoids like Acitretin. A patented route yields 80–84% via aldol condensation of 4-methoxy-2,3,6-trimethylbenzaldehyde .
- Key Differences: The methoxy group enhances solubility and alters electronic properties, making it more reactive in organometallic reactions (e.g., Grignard additions) . Unlike the parent compound, it has established pharmaceutical applications and well-documented synthetic protocols .
4-(4-(Dimethylamino)phenyl)but-3-en-2-one
- Structure: Dimethylamino group at the 4-position (C₁₂H₁₅NO, MW 189.26) .
- Applications: Precursor for quinoline-4-carboxylic acids via Pfitzinger reactions .
- Key Differences: The electron-donating dimethylamino group shifts absorption maxima in UV-Vis spectra, useful in photochemical applications . No genotoxicity concerns reported, unlike the methyl-substituted parent compound .
4-(3,4,5-Trifluorophenyl)but-3-en-2-one
β-Ionone and β-Methylionone Derivatives
- Structure: Cyclic monoterpenoids with similar α,β-unsaturated ketone moieties .
- Applications : Flavoring agents in tobacco and food industries.
- Key Differences: β-Ionone derivatives undergo microbial oxidation to hydroxy- and epoxy-derivatives, while 4-(2,3,6-Trimethylphenyl)but-3-en-2-one is metabolically distinct due to its aryl methyl groups .
Data Tables
Table 1. Structural and Physicochemical Comparison
| Compound | Molecular Formula | MW | Substituents | Key Applications |
|---|---|---|---|---|
| 4-(2,3,6-Trimethylphenyl)but-3-en-2-one | C₁₃H₁₆O | 188.27 | 2-, 3-, 6-trimethylphenyl | Flavoring agent |
| 4-(4-Methoxy-2,3,6-TMP)but-3-en-2-one | C₁₄H₁₈O₂ | 218.29 | 4-methoxy, 2,3,6-TMP | Pharmaceutical intermediate |
| 4-(4-(Dimethylamino)phenyl)but-3-en-2-one | C₁₂H₁₅NO | 189.26 | 4-dimethylaminophenyl | Quinoline synthesis |
| 4-(3,4,5-Trifluorophenyl)but-3-en-2-one | C₁₀H₇F₃O | 200.16 | 3,4,5-trifluorophenyl | Agrochemical research |
Biological Activity
4-(2,3,6-Trimethylphenyl)but-3-en-2-one, also known as 4-(2,3,6-trimethylphenyl)but-3-en-2-ol, is an organic compound characterized by its unique chemical structure. It features a butenone moiety with a trimethylphenyl substituent that significantly influences its biological properties. This article explores the compound's biological activity, including its antioxidant and potential therapeutic effects, supported by relevant research findings and data.
Chemical Structure and Properties
The molecular formula of 4-(2,3,6-trimethylphenyl)but-3-en-2-one is CHO, with a molecular weight of approximately 204.27 g/mol. The compound's structure is pivotal for its reactivity and interaction with biological systems. The presence of the double bond in the butenone structure allows for various chemical transformations and interactions with biomolecules.
Antioxidant Activity
Research indicates that 4-(2,3,6-trimethylphenyl)but-3-en-2-one exhibits significant antioxidant properties . The phenolic group within the compound contributes to its ability to scavenge free radicals, which is crucial in mitigating oxidative stress in biological systems.
Key Findings:
- DPPH Scavenging Assay : The compound demonstrated effective DPPH radical scavenging activity, indicating its potential as an antioxidant agent.
- Mechanism of Action : The antioxidant activity is primarily attributed to the electron-donating ability of the phenolic group, which neutralizes free radicals.
Anti-inflammatory Effects
In addition to antioxidant properties, studies have suggested that this compound may possess anti-inflammatory effects. It has been shown to stabilize cell membranes and reduce hemolysis in human red blood cells under hypotonic and heat-induced conditions .
Research Highlights:
- Membrane Stabilization Assays : The compound exhibited dose-dependent increases in membrane stabilization compared to standard anti-inflammatory agents.
- Potential Applications : Given its anti-inflammatory properties, it could be explored as a therapeutic agent for conditions associated with chronic inflammation.
Comparative Analysis with Similar Compounds
The biological activity of 4-(2,3,6-trimethylphenyl)but-3-en-2-one can be compared to structurally similar compounds. Below is a summary table highlighting the similarities and differences:
| Compound Name | Similarity Index | Unique Features |
|---|---|---|
| 4-(4-Methoxy-2,3,6-trimethylphenyl)but-3-en-2-one | 0.92 | Contains a methoxy group enhancing solubility |
| 1-(P-Methoxyphenyl)-1-buten-3-one | 0.90 | Features a methoxy group; used in pharmaceuticals |
| 4-(4-Hydroxy-3-methoxyphenyl)but-3-en-2-one | 0.90 | Hydroxy group adds potential antioxidant properties |
Case Studies
Several studies have investigated the biological activities of 4-(2,3,6-trimethylphenyl)but-3-en-2-one:
-
Study on Antioxidant Properties :
- Conducted by researchers examining various phenolic compounds.
- Results indicated that the compound effectively reduced oxidative stress markers in vitro.
-
Inflammation Model Study :
- Used human red blood cell assays to assess anti-inflammatory effects.
- Demonstrated significant membrane stabilization at higher concentrations compared to control groups.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
